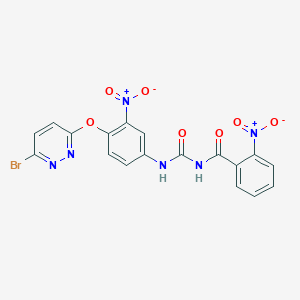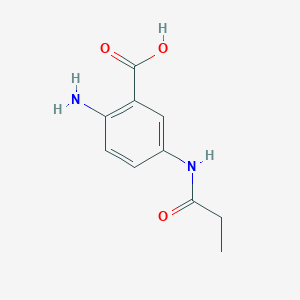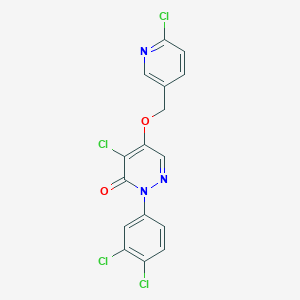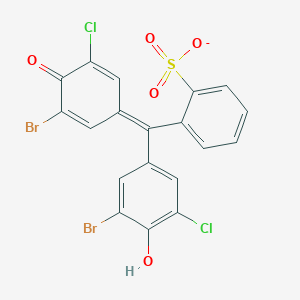
Bromochlorophenol Blue sodium salt
Vue d'ensemble
Description
Bromochlorophenol Blue sodium salt is a conjugated polyaryl dye . It is potentially a pH indicator with a transition interval from 3.0 - 4.6 (yellow to blue) .
Molecular Structure Analysis
The molecular formula of Bromochlorophenol Blue sodium salt is C19H9Br2Cl2NaO5S . Its molecular weight is 603.04 .
Physical And Chemical Properties Analysis
Bromochlorophenol Blue sodium salt has a visual transition interval of 3.0-4.6, changing from yellow to blue . Its maximum wavelength (λmax) is 590 nm . The compound is a black powder .
Applications De Recherche Scientifique
Application in Chromatography
- Summary of the Application: Bromochlorophenol Blue sodium salt is used as a surfactant in chromatography . It has a high solubility, which makes it useful for the dissolution of organic compounds prior to analysis by liquid chromatography .
- Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific experiment, but generally, the Bromochlorophenol Blue sodium salt is dissolved in a suitable solvent and then used to dissolve the organic compound of interest. This solution is then introduced into the chromatography system for analysis .
- Results or Outcomes: The use of Bromochlorophenol Blue sodium salt can enhance the resolution of the chromatographic analysis, allowing for more accurate identification and quantification of the components of the organic compound .
Application in Colorimetric Sensor Arrays
- Summary of the Application: Bromochlorophenol Blue sodium salt is used in colorimetric sensor arrays for the detection and identification of sugars . This is particularly useful in food science and medical research, where accurate detection and quantification of different types of sugars are important.
- Methods of Application or Experimental Procedures: The Bromochlorophenol Blue sodium salt is typically incorporated into a sensor array, which changes color in response to different sugars. The exact color change depends on the specific sugar, allowing for its identification .
- Results or Outcomes: The use of Bromochlorophenol Blue sodium salt in colorimetric sensor arrays allows for the rapid and accurate identification of different sugars. This can be used to monitor sugar content in food products, or to detect abnormal sugar levels in biological samples, which can be indicative of certain medical conditions .
Application as a Proton Donor
- Summary of the Application: Bromochlorophenol Blue sodium salt can act as a proton donor and is used to enhance radiation-induced reactions . This is particularly useful in radiation chemistry, where it can help to facilitate certain types of chemical reactions.
- Methods of Application or Experimental Procedures: The Bromochlorophenol Blue sodium salt is typically introduced into a reaction system where it can donate protons to facilitate radiation-induced reactions . The exact procedures can vary depending on the specific experiment and the nature of the reactions being studied.
- Results or Outcomes: The use of Bromochlorophenol Blue sodium salt as a proton donor can enhance the efficiency of radiation-induced reactions, potentially leading to more effective and efficient chemical processes .
Safety And Hazards
Propriétés
IUPAC Name |
sodium;2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1/b17-10-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDKAKIITIACLI-HVHKRRFMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Br2Cl2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromochlorophenol Blue sodium salt | |
CAS RN |
102185-52-4 | |
| Record name | Bromochlorophenol blue sodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84H33NMG3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
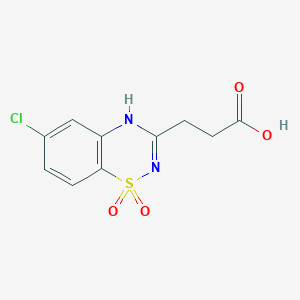
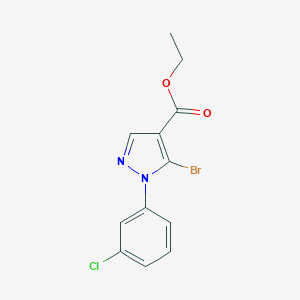
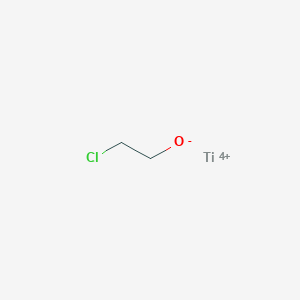
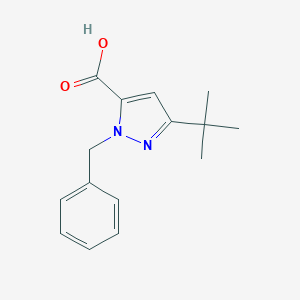
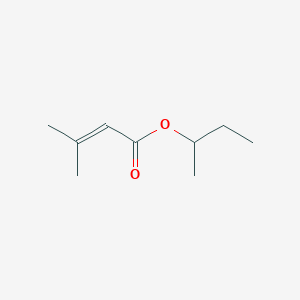
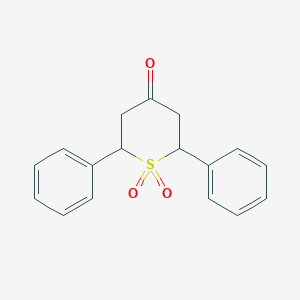
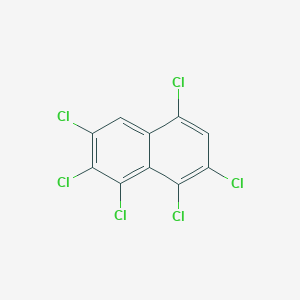
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
